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Cat. No.: B050381
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Abstract

Methyl 2-aminonicotinate is a pivotal chemical intermediate, extensively utilized in the
synthesis of a variety of pharmacologically active compounds. Its unique bifunctional nature,
possessing both an amino group and a methyl ester on a pyridine scaffold, makes it a valuable
building block in medicinal chemistry. This technical guide provides a comprehensive overview
of the core chemical properties of methyl 2-aminonicotinate, detailed experimental protocols
for its synthesis and characterization, and its application in the development of targeted
therapeutics such as Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7)
inhibitors.

Chemical and Physical Properties

Methyl 2-aminonicotinate, also known as methyl 2-amino-3-pyridinecarboxylate, is a stable,
off-white to pale yellow crystalline solid at room temperature. Its fundamental properties are
summarized below.

Identification and Structure
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Property

Value

Chemical Name

Methyl 2-aminonicotinate

Synonyms

Methyl 2-amino-3-pyridinecarboxylate, 2-

Aminonicotinic acid methyl ester

CAS Number

14667-47-1[1]

Molecular Formula

C7HsN202[1]

Molecular Weight

152.15 g/mol [1]

Chemical Structure
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Physical Properties

A compilation of the key physical properties of methyl 2-aminonicotinate is provided in the

table below, offering a snapshot of its behavior under various conditions.

Property Value Source
Melting Point 82-86 °C [2]
3 _ 251.3 + 20.0 °C at 760 mmHg

Boiling Point _ [2]
(Predicted)

Density 1.238 + 0.06 g/cm? (Predicted) [2]

N Soluble in methanol and

Solubility [2]
DMSO.
Off-white to pale yellow

Appearance [2]

powder/crystal

Spectroscopic Data
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The structural elucidation of methyl 2-aminonicotinate is confirmed through various
spectroscopic techniques. The expected data from these analyses are crucial for its
identification and quality control.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Solvent CDCls
Frequency 400 MHz
Chemical Shift (3) ppm Multiplicity
~8.10 dad

~7.55 dd

~6.65 dd

~5.50 brs

3.85 S
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13C NMR (Carbon NMR)

Solvent CDCls

Frequency 100 MHz

Chemical Shift (3) ppm Assignment

~168.0 C=0 (Ester)

~159.0 C2 (Pyridine, C-NH2)

~152.0 C6 (Pyridine)

~137.0 C4 (Pyridine)

~115.0 C5 (Pyridine)

~107.0 C3 (Pyridine, C-COOCHS3)

~51.5 -OCHs

1.3.2. Infrared (IR) Spectroscopy

Wavenumber (cm—1) Intensity Vibration

3450 - 3300 Strong, Broad N-H Stretch (Amino group)

3100 - 3000 Medium C-H Stretch (Aromatic)

2950 - 2850 Medium C-H Stretch (Methyl group)

~1700 Strong C=0 Stretch (Ester)

1620 - 1580 Strong N-H Bend (Amino gro.up) &
C=C Stretch (Aromatic)

1250 - 1200 Strong C-O Stretch (Ester)

1.3.3. Mass Spectrometry (MS)
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Technique Expected m/z values

152 (M*, Molecular lon), 121 ([M-OCHs]*), 93

Electron lonization (El) (M-COOCH:]*)
- 3

Experimental Protocols

Detailed methodologies for the synthesis and characterization of methyl 2-aminonicotinate
are provided below. These protocols are intended to serve as a guide for laboratory replication.

Synthesis of Methyl 2-aminonicotinate

This protocol describes the esterification of 2-aminonicotinic acid.
Materials:

2-Aminonicotinic acid

o Methanol (MeOH)

o Concentrated Sulfuric Acid (H2S0Oa4)

e Sodium Bicarbonate (NaHCO3) solution (saturated)

o Ethyl Acetate (EtOAC)

e Anhydrous Magnesium Sulfate (MgSQOa)

e Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:

¢ Suspend 2-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-
bottom flask.

¢ Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq)
with stirring.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b050381?utm_src=pdf-body
https://www.benchchem.com/product/b050381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by
Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the methanol
under reduced pressure using a rotary evaporator.

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until
the effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

Evaporate the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes) to obtain pure methyl 2-aminonicotinate.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified methyl 2-
aminonicotinate in about 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an
NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For 3C NMR, a proton-decoupled spectrum is typically acquired to simplify the
spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts
using the residual solvent peak as an internal standard (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C). Integrate the peaks in the H NMR spectrum to determine the relative
number of protons.

2.2.2. IR Spectroscopy
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Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent
pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm~—1.

Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

2.2.3. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron lonization - El): Introduce the sample into the mass spectrometer.
In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam,
causing ionization and fragmentation. The mass analyzer separates the resulting ions based
on their mass-to-charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M%)
and the major fragment ions. The fragmentation pattern provides valuable information about
the structure of the molecule.

Reactivity and Applications in Drug Development

Methyl 2-aminonicotinate is a versatile precursor in organic synthesis, primarily due to the
reactivity of its amino and ester functional groups. The amino group can undergo diazotization,
acylation, and alkylation, while the ester can be hydrolyzed, ammonolyzed, or reduced.

A significant application of methyl 2-aminonicotinate is in the synthesis of inhibitors for two
key enzyme families: Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7).

Role in PARP Inhibitor Synthesis
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Methyl 2-aminonicotinate is a crucial starting material for the synthesis of the PARP inhibitor
Niraparib (MK-4827).[3][4] PARP enzymes are involved in DNA repair, and their inhibition is a
key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.

Mechanism of Action

Activates
DNA Damage
. .
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Niraparib
Synthesis of Niraparib (PARP Inhibitor)
Multi-step Final Cyclization
Methyl 2-aminonicotinate M Intermediate A & Amidation P>| Niraparib (MK-4827)
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Caption: Synthetic utility of Methyl 2-aminonicotinate in the synthesis of the PARP inhibitor
Niraparib.

Role in PDE7 Inhibitor Synthesis

Derivatives of methyl 2-aminonicotinate are also used to synthesize quinazolinone-based
compounds that act as selective inhibitors of phosphodiesterase 7 (PDE7).[5] PDE7 is involved
in the degradation of cyclic adenosine monophosphate (CAMP), a second messenger that
plays a crucial role in inflammation and immune responses. PDE7 inhibitors are being
investigated for the treatment of various inflammatory and neurological disorders.[6][7][8]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b050381?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/niraparib.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2952885/
https://www.benchchem.com/product/b050381?utm_src=pdf-body-img
https://www.benchchem.com/product/b050381?utm_src=pdf-body
https://www.benchchem.com/product/b050381?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_a_Novel_Quinazolinone_Based_PDE7_Inhibitor.pdf
https://pubmed.ncbi.nlm.nih.gov/23454131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11070508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis of Quinazolinone PDE7 Inhibitors
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Caption: Role of Methyl 2-aminonicotinate in synthesizing PDE7 inhibitors and their

mechanism of action.

Safety and Handling

Methyl 2-aminonicotinate should be handled with care in a well-ventilated area. It is advisable

to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by

the supplier.
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Conclusion

Methyl 2-aminonicotinate is a compound of significant interest to the scientific and drug
development communities. Its well-defined chemical and physical properties, coupled with its
versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active
molecules. This guide has provided a thorough overview of its key characteristics, detailed
experimental procedures for its handling and analysis, and highlighted its crucial role in the
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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